N-Ethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It appears as a clear, colorless to slightly yellow liquid and is characterized by its amine functional group. This compound is a secondary amine, where the nitrogen atom is bonded to an ethyl group and a benzyl group. Due to its structure, N-Ethylbenzylamine exhibits significant reactivity, making it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals and agrochemicals .
N-Ethylbenzylamine, also known as N-phenethyl ethylamine, is a simple organic molecule with the formula C₉H₁₃N. While not possessing significant biological activity itself, it finds limited application in scientific research as a building block for the synthesis of more complex molecules. Studies have utilized N-Ethylbenzylamine for:
One study employed N-Ethylbenzylamine to showcase the reactivity of NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether) [].
Another study utilized N-Ethylbenzylamine in the preparation of a 2-[(N-Benzyl, N-ethyl)amino]derivative, starting from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one [].
It's important to note that these are isolated examples, and N-Ethylbenzylamine is not widely used in scientific research due to the availability of more readily available and versatile starting materials.
N-Ethylbenzylamine exhibits notable biological activities. Studies have indicated that it possesses antibacterial properties and may act against multi-drug resistant strains of bacteria. Its derivatives have been screened for antitumor activities as well, suggesting potential applications in cancer treatment . The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry.
Several methods exist for synthesizing N-Ethylbenzylamine:
N-Ethylbenzylamine finds applications across various fields:
Studies on N-Ethylbenzylamine have focused on its interaction with biological systems and other chemical compounds:
N-Ethylbenzylamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Benzylamine | C₇H₈N | Primary amine; less sterically hindered |
N-Methylbenzylamine | C₈H₁₁N | Contains a methyl group instead of an ethyl group |
N-Propylbenzylamine | C₁₀H₁₃N | Features a propyl group; larger steric hindrance |
N-Phenethylamine | C₉H₁₃N | Contains a phenethyl group; different reactivity profile |
N-Ethylbenzylamine is unique due to its specific combination of ethylene and benzene moieties, allowing for distinct reactivity patterns not found in simpler or more branched analogs.
Corrosive